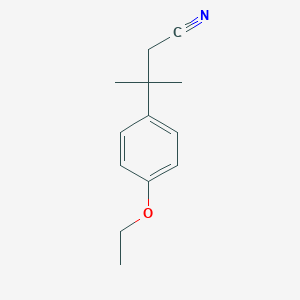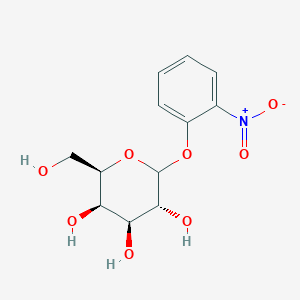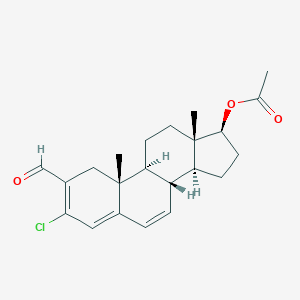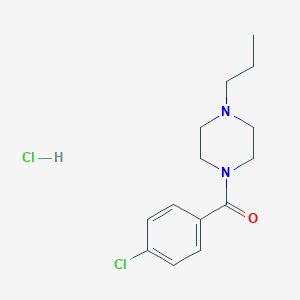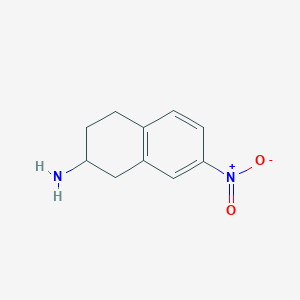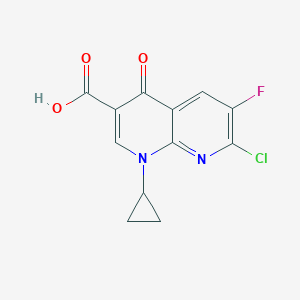
7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
Übersicht
Beschreibung
Introduction 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is a compound that has been studied for its potential as an antibacterial agent. Its structure is closely related to that of several quinolone antibiotics.
Synthesis Analysis This compound has been synthesized using different methods. For instance, Miyamoto et al. (1987) described a synthesis route from 2,6-dichloro-5-fluoronicotinic acid derivatives, involving Dieckmann-type cyclization and displacement reactions with pyrrolidine and piperidine (Miyamoto et al., 1987). Another synthesis method involves the masking of the C 2,3 double bond through reduction, followed by regioselective deprotonation, methylation, and regeneration of the C 2,3 double bond via selenation, oxidation, and syn-elimination (Kiely, 1991).
Molecular Structure Analysis The molecular structure of this compound is characterized by its naphthyridine ring system, a fluorine atom at the C-6 position, and a chloro group at C-7. These structural features are key to its potential biological activity. The compound's structure has been confirmed using techniques like NMR and MS spectrum analysis (Zhang et al., 2019).
Chemical Reactions and Properties The compound's chemical reactions include displacement reactions and cyclization. Its reactions are significant for its potential antibacterial activity. Enoxacin, a potent antibacterial agent, was synthesized using a similar route, demonstrating the compound's relevance in the development of antibacterial agents (Matsumoto et al., 1984).
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity : Several studies have shown that compounds related to 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid exhibit promising antibacterial activity. For instance, chiral 7-substituted naphthyridine analogues have been found to have significant antibacterial properties with decreased pseudoallergic reactions compared to other compounds (Remuzon, Bouzard, Guiol, & Jacquet, 1992). Additionally, 7-amino derivatives of similar compounds have also shown potential antibacterial activity against various bacteria (Sanchez & Gogliotti, 1993).
Synthesis and Structure-Activity Relationships : The synthesis of these compounds is an area of active research. Studies have established methods for synthesizing variants of this compound, such as the ethyl 7-chloro-1-cyclopropyl-6-fluoro derivative, which is a novel synthetic intermediate (Kiely, 1991). The structure-activity relationships of these compounds have been extensively studied, revealing insights into how structural changes impact their antibacterial efficacy. For example, the introduction of various substituents at the 7-position of the 1,8-naphthyridine ring has been shown to enhance antibacterial activity (Miyamoto, Egawa, Shibamori, & Matsuraoto, 1987).
Potential as Antitumor Agents : Beyond antibacterial applications, some studies have explored the antitumor potential of these compounds. For instance, the 6-unsubstituted 1,8-naphthyridine structure was found to have potent cytotoxic activity against murine P388 leukemia (Tsuzuki, Tomita, Shibamori, Sato, Kashimoto, & Chiba, 2004).
Improved Solubility and In Vivo Activity : Some derivatives have shown improved solubility and in vivo activity against pathogens like Pseudomonas, making them promising candidates for future antibacterial treatments (Sánchez, Domagala, Heifetz, Priebe, Sesnie, & Trehan, 1992).
Efficacy Against Multidrug-Resistant Strains : Newer fluoroquinolones derived from these compounds have shown comparable or superior antibacterial activity against both quinolone-susceptible and multidrug-resistant strains, including Staphylococcus aureus and Staphylococcus epidermidis (Huang, Chen, Wu, Zhang, Jia, & Li, 2009, 2010).
Safety And Hazards
Eigenschaften
IUPAC Name |
7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN2O3/c13-10-8(14)3-6-9(17)7(12(18)19)4-16(5-1-2-5)11(6)15-10/h3-5H,1-2H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNZWNNMJBOZQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(N=C32)Cl)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10453583 | |
| Record name | 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid | |
CAS RN |
100361-18-0 | |
| Record name | 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100361-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

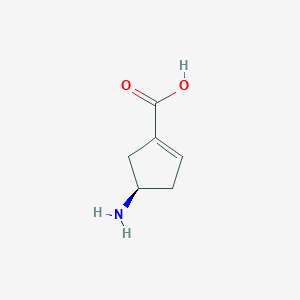
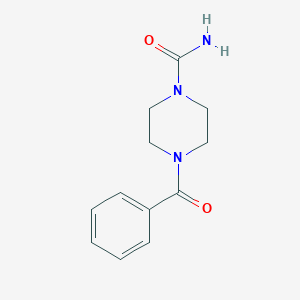
![5-Methylpyrido[2,3-d]pyridazine](/img/structure/B28643.png)
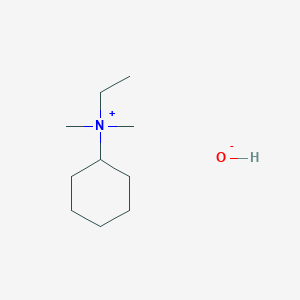
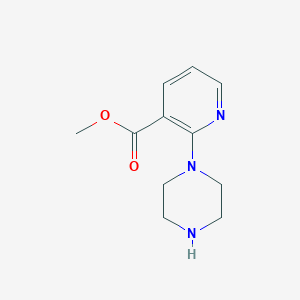
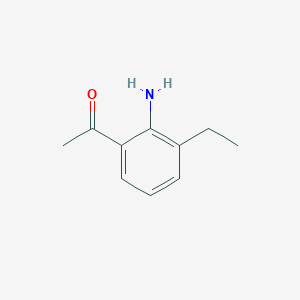
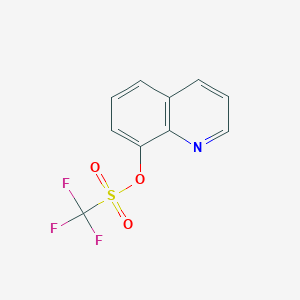
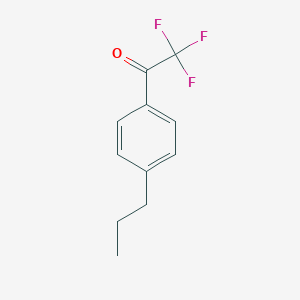
![4-[(trimethylsilyl)methyl]Phenol](/img/structure/B28652.png)
